Razel-F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

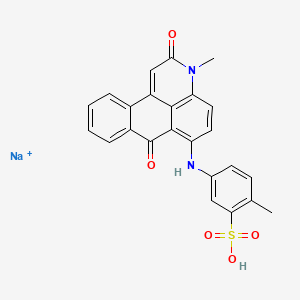

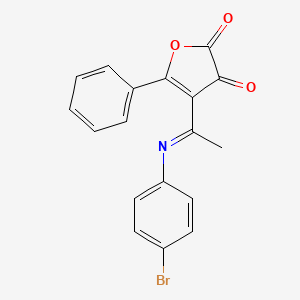

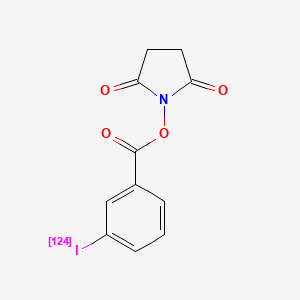

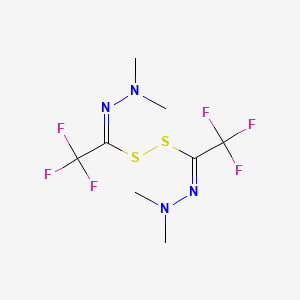

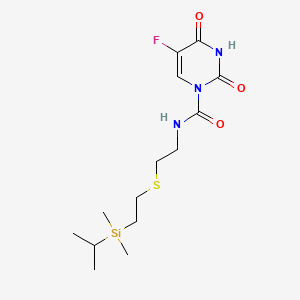

Razel-F is a pharmaceutical compound that combines two lipid-lowering agents : this compound is a pharmaceutical compound that combines two lipid-lowering agents: Rosuvastatin and Fenofibrate . This combination is primarily used to manage high cholesterol and triglyceride levels in the blood, thereby reducing the risk of cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

- Rosuvastatin : The synthesis of Rosuvastatin involves multiple steps, including the formation of a pyrimidine core, followed by the introduction of various functional groups to achieve the desired pharmacological activity .

- Fenofibrate : Fenofibrate is synthesized through esterification reactions involving 4-chlorobenzoyl chloride and isobutyric acid, followed by purification steps to obtain the final product .

Industrial Production Methods

Industrial production of Razel-F involves the combination of Rosuvastatin and Fenofibrate in specific ratios (10 mg of Rosuvastatin and 67 mg of Fenofibrate) to create a tablet form. The process includes mixing, granulation, compression, and coating to ensure uniformity and stability .

Chemical Reactions Analysis

Types of Reactions

- Oxidation : Both Rosuvastatin and Fenofibrate can undergo oxidation reactions, leading to the formation of various metabolites.

- Reduction : Reduction reactions are less common but can occur under specific conditions.

- Substitution : Substitution reactions, particularly nucleophilic substitutions, are involved in the synthesis of these compounds .

Common Reagents and Conditions

- Oxidizing Agents : Hydrogen peroxide, potassium permanganate.

- Reducing Agents : Sodium borohydride, lithium aluminum hydride.

- Solvents : Methanol, ethanol, acetonitrile .

Major Products Formed

- Rosuvastatin Metabolites : N-desmethyl rosuvastatin, rosuvastatin lactone.

- Fenofibrate Metabolites : Fenofibric acid, fenofibric acid glucuronide .

Scientific Research Applications

Razel-F has a wide range of applications in scientific research:

- Chemistry : Used as a model compound to study lipid-lowering mechanisms and drug interactions.

- Biology : Investigated for its effects on lipid metabolism and gene expression.

- Medicine : Extensively studied for its efficacy in reducing cardiovascular risks and managing dyslipidemia.

- Industry : Utilized in the development of new lipid-lowering therapies and formulations .

Mechanism of Action

Razel-F works through a dual mechanism:

Comparison with Similar Compounds

Similar Compounds

- Atorvastatin : Another statin used to lower cholesterol.

- Simvastatin : Similar to Rosuvastatin but with different pharmacokinetic properties.

- Gemfibrozil : Another fibrate used to lower triglycerides .

Uniqueness

Razel-F’s uniqueness lies in its combination of two potent lipid-lowering agents, providing a synergistic effect that is more effective than either agent alone. This combination therapy offers a comprehensive approach to managing dyslipidemia and reducing cardiovascular risks .

Properties

CAS No. |

1361049-18-4 |

|---|---|

Molecular Formula |

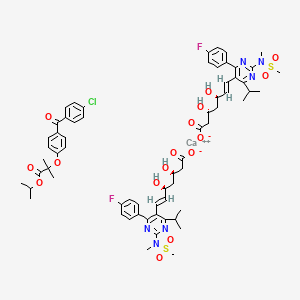

C64H75CaClF2N6O16S2 |

Molecular Weight |

1362.0 g/mol |

IUPAC Name |

calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate |

InChI |

InChI=1S/2C22H28FN3O6S.C20H21ClO4.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);5-13H,1-4H3;/q;;;+2/p-2/b2*10-9+;;/t2*16-,17-;;/m11../s1 |

InChI Key |

ZOUNWVHZBXEZHN-SXSUPWAPSA-L |

Isomeric SMILES |

CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(OC(=O)C(OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)(C)C)C.[Ca+2] |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-5-[3-(4-methylpiperazin-1-yl)propyl]-3H-pyrido[2,3-b][1,4]diazepin-4-one;hydrochloride](/img/structure/B15184797.png)

![[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15184808.png)